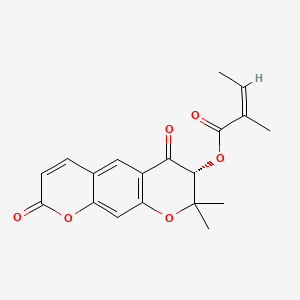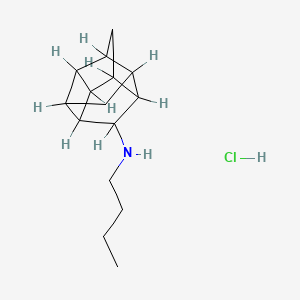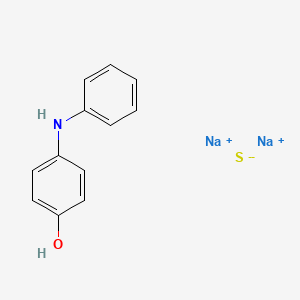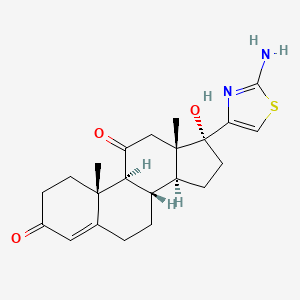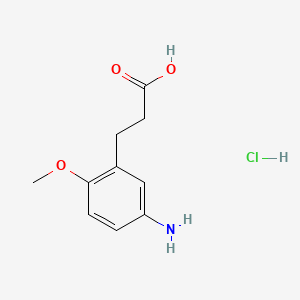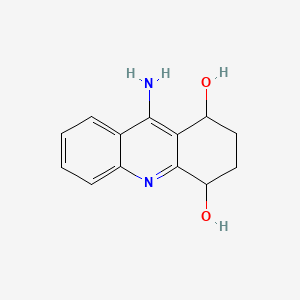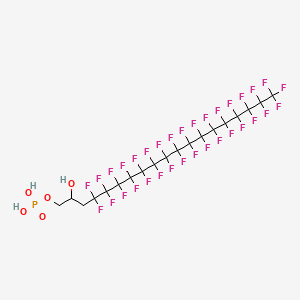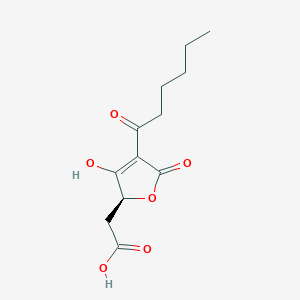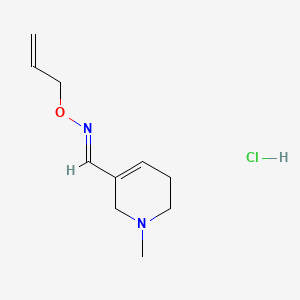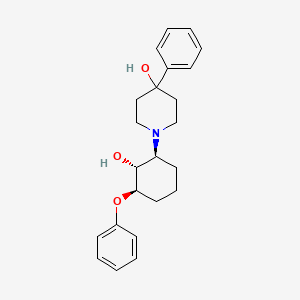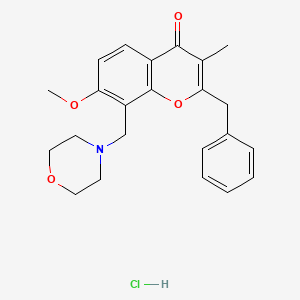
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 4H-1-benzopyran-4-one, 7-méthoxy-3-méthyl-8-(4-morpholinylméthyl)-2-(phénylméthyl)-, chlorhydrate » est un composé organique synthétique appartenant à la famille des benzopyrannes. Les composés de cette famille sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, notamment la formation du noyau benzopyranne, suivie d’une fonctionnalisation à diverses positions. Les voies de synthèse courantes peuvent inclure :
Formation du noyau benzopyranne : Cela peut être réalisé par des réactions de cyclisation impliquant des composés phénoliques et des aldéhydes ou des cétones appropriés.
Fonctionnalisation : L’introduction de groupes méthoxy, méthyle, morpholinylméthyle et phénylméthyle peut être réalisée en utilisant des réactions organiques standard telles que l’alkylation, la méthylation et les réactions de substitution.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour une production à grande échelle, en mettant l’accent sur le rendement, la pureté et la rentabilité. Cela peut inclure l’utilisation de réacteurs à flux continu et d’autres techniques de pointe.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy ou méthyle.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle dans le cycle benzopyranne.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau des positions morpholinylméthyle et phénylméthyle.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogénures d’alkyle, nucléophiles.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools.
4. Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui le rend précieux en chimie organique de synthèse.
Biologie
Biologiquement, les composés de la famille des benzopyrannes sont souvent étudiés pour leurs effets thérapeutiques potentiels, notamment leurs activités anti-inflammatoires, antioxydantes et anticancéreuses.
Médecine
En médecine, ce composé pourrait être étudié pour son potentiel en tant que candidat médicament. Ses caractéristiques structurales suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Industrialement, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the benzopyran family are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de son activité biologique spécifique. En général, les composés de la famille des benzopyrannes exercent leurs effets en interagissant avec des enzymes, des récepteurs ou d’autres protéines. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
4H-1-benzopyran-4-one : Le composé parent, qui ne possède pas les groupes fonctionnels supplémentaires.
7-méthoxy-4H-1-benzopyran-4-one : Un dérivé plus simple avec uniquement le groupe méthoxy.
3-méthyl-4H-1-benzopyran-4-one : Un autre dérivé avec un groupe méthyle.
Unicité
L’unicité de « 4H-1-benzopyran-4-one, 7-méthoxy-3-méthyl-8-(4-morpholinylméthyl)-2-(phénylméthyl)-, chlorhydrate » réside dans sa combinaison de groupes fonctionnels, qui peuvent conférer des propriétés biologiques et chimiques uniques que l’on ne trouve pas dans des dérivés plus simples.
Propriétés
Numéro CAS |
138833-32-6 |
|---|---|
Formule moléculaire |
C23H26ClNO4 |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
2-benzyl-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H25NO4.ClH/c1-16-21(14-17-6-4-3-5-7-17)28-23-18(22(16)25)8-9-20(26-2)19(23)15-24-10-12-27-13-11-24;/h3-9H,10-15H2,1-2H3;1H |
Clé InChI |
WPIIIWDRDFZLPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)CC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



